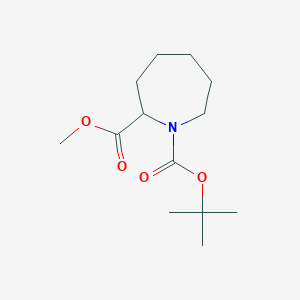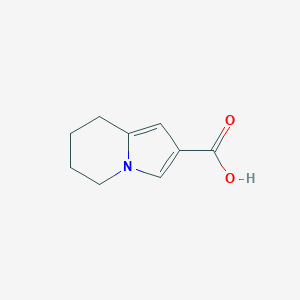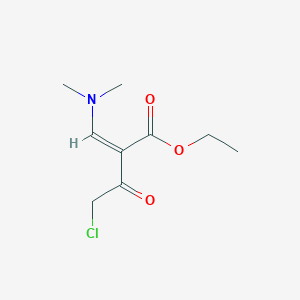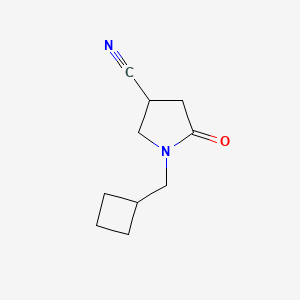
1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile
Übersicht
Beschreibung
The compound “1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile” is an organic compound containing a pyrrolidine ring, a cyclobutyl group, and a nitrile group . Pyrrolidine is a five-membered ring with one nitrogen atom, cyclobutyl is a four-membered carbon ring, and a nitrile group contains a carbon triple-bonded to a nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and cyclobutyl rings would give the molecule a certain degree of rigidity, while the nitrile group would likely be a site of reactivity .Wissenschaftliche Forschungsanwendungen
Thermal Storage Materials
- Scientific Field: Thermodynamics and Material Science .
- Application Summary: Ionic clathrate hydrates (ICHs) have been applied to thermal storage materials, which can be utilized as unusual thermal energy sources . A novel ICH including tri-n-butyl (cyclobutylmethyl)phosphonium bromide (P444 (1c4)-Br) was developed as an unprecedented guest species .
- Methods of Application: Aqueous solutions were prepared at different compositions, from x1 = 0.0029 to 0.0487 (w1 = 0.053 to 0.500, respectively) using an electric balance .
- Results: The highest equilibrium temperature and the dissociation enthalpy of P444 (1c4)-Br ICH were 279.5 ± 0.1 K and 202 ± 2 J g −1, respectively, at the mole fraction of 0.0255 ± 0.0008 .
Synthetic Cannabinoids
- Scientific Field: Pharmacology .
- Application Summary: Cumyl-CBMICA and Cumyl-CBMINACA, the first representatives of a new subclass of synthetic cannabinoids characterized by a cyclobutyl methyl (CBM) moiety, were identified . These compounds acted as agonists at the human cannabinoid receptor 1 (hCB1) .
- Methods of Application: Human Phase I metabolites were tentatively identified by liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QToF-MS) of urine samples and confirmed by a pooled human liver microsome (pHLM) assay .
- Results: Cumyl-CBMINACA showed higher binding affinity (Ki= 1.32 vs. 29.3 nM), potency (EC50= 55.4 vs. 497 nM), and efficacy (Emax= 207% vs. 168%) than its indole counterpart Cumyl-CBMICA .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-4-10(13)12(7-9)6-8-2-1-3-8/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNDLBCZWIAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CC(CC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



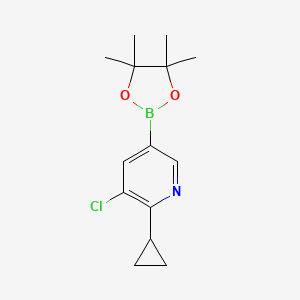
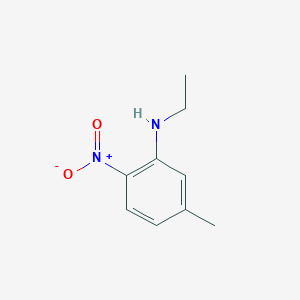
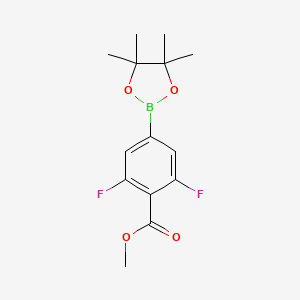

![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)

